Cas no 87234-81-9 (1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl-)

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl-
- 1h-indole,5-ethoxy-2,3-dihydro-3,3-dimethyl
- 87234-81-9
- EN300-1145447
- AKOS017530955
- 5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- SCHEMBL10828080
- 1h-indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl
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- インチ: 1S/C12H17NO/c1-4-14-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3
- InChIKey: AYVGKVADTZHDDD-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(OCC)C=C2)C(C)(C)C1
計算された属性
- 精确分子量: 191.131014166g/mol
- 同位素质量: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.988±0.06 g/cm3(Predicted)
- Boiling Point: 300.1±41.0 °C(Predicted)
- 酸度系数(pKa): 6.18±0.40(Predicted)
1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145447-1.0g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1145447-0.1g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1145447-5.0g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1145447-2.5g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 2.5g |
$2240.0 | 2023-06-09 | ||
Enamine | EN300-1145447-0.25g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1145447-10.0g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1145447-0.05g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 0.05g |
$959.0 | 2023-06-09 | ||
Enamine | EN300-1145447-0.5g |
5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
87234-81-9 | 0.5g |
$1097.0 | 2023-06-09 |
1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl- 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl-に関する追加情報
1H-Indole, 5-Ethoxy-2,3-Dihydro-3,3-Dimethyl
1H-Indole, 5-Ethoxy-2,3-Dihydro-3,3-Dimethyl (CAS No: 87234-81-9) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family of heterocyclic compounds, which are known for their unique electronic properties and wide-ranging applications. The structure of 1H-indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl features a fused bicyclic system consisting of a benzene ring and a pyrrole-like ring with substituents that confer distinct chemical and biological properties.
The indole core of this compound is a fundamental building block in organic synthesis. The presence of the 5-ethoxy group introduces electron-donating effects, which can influence the compound's reactivity and stability. Additionally, the 2,3-dihydro and 3,3-dimethyl substituents contribute to the compound's steric bulk and hydrophobicity. These structural features make 1H-indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
Recent advancements in synthetic methodologies have enabled researchers to explore novel routes for the preparation of 1H-indole derivatives, including 1H-indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl. One such approach involves the use of palladium-catalyzed cross-coupling reactions to install the ethoxy group at the 5-position of the indole ring. This method not only enhances the efficiency of synthesis but also allows for greater control over stereochemistry and regioselectivity.
In terms of applications, 1H-indole derivatives have been extensively studied for their potential as pharmaceutical agents. For instance, research has shown that certain analogs exhibit potent anti-inflammatory and antioxidant activities due to their ability to modulate key cellular pathways. The 5-ethoxy substitution pattern in this compound has been linked to enhanced bioavailability and reduced toxicity compared to other indole derivatives.
Beyond pharmacology, 1H-indole-based compounds are also being investigated for their role in materials science. The unique electronic properties of the indole ring make it an attractive candidate for applications in organic electronics. Recent studies have demonstrated that derivatives like 1H-indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl can serve as effective building blocks for constructing semiconducting polymers and organic light-emitting diodes (OLEDs). These materials exhibit excellent charge transport properties and thermal stability.
Another promising area of research involves the use of indole derivatives as templates for catalytic processes. The steric bulk introduced by the 2,3-dihydro and 3,3-dimethyl groups in this compound can influence its ability to act as a chiral catalyst in asymmetric synthesis. Recent findings suggest that such catalysts could significantly improve enantioselectivity in key industrial reactions.
In conclusion,1H-indole derivatives, including 1H-indole, 5-Ethoxy-2,3-Dihydro-3,3-Dimethyl, continue to be a focal point in contemporary chemical research due to their diverse applications across multiple disciplines. As new synthetic strategies emerge and our understanding of their properties deepens,this compound is poised to play an increasingly important role in advancing both basic science and applied technologies.
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